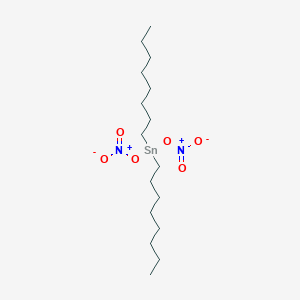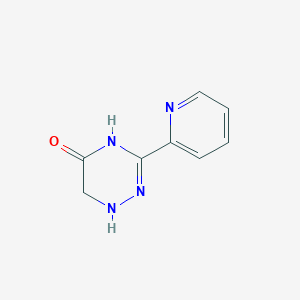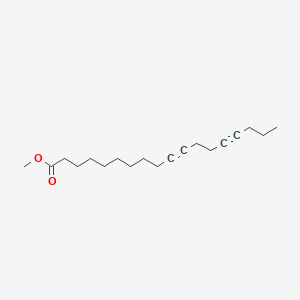
Non-4-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Non-4-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. It is characterized by the presence of a carbonyl group (C=O) conjugated with a double bond (C=C) in its structure. This conjugation imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Non-4-en-2-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of acetaldehyde with acetone, followed by dehydration to form the α,β-unsaturated ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale aldol condensation reactions. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by a base. The product is then separated and purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Non-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the double bond or carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Non-4-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Non-4-en-2-one involves its interaction with various molecular targets. The conjugated double bond and carbonyl group make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Non-4-en-2-one can be compared with other α,β-unsaturated ketones such as:
Butenone: Similar structure but with different reactivity and applications.
Crotonaldehyde: Another α,β-unsaturated compound with distinct chemical properties.
Methyl vinyl ketone: Shares the conjugated system but differs in its industrial and research applications.
This compound is unique due to its specific structure and reactivity, making it valuable in various fields of research and industry.
特性
CAS番号 |
59637-34-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
non-4-en-2-one |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h6-7H,3-5,8H2,1-2H3 |
InChIキー |
FOBAEHIPCFVYAR-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)







![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
